molecular formula C20H26N4O4 B2453038 1-[6-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)hexanoyl]piperidine-4-carboxamide CAS No. 896382-96-0

1-[6-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)hexanoyl]piperidine-4-carboxamide

Cat. No.: B2453038
CAS No.: 896382-96-0
M. Wt: 386.452
InChI Key: LKZBXLKGYCTHNU-UHFFFAOYSA-N
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Description

1-[6-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)hexanoyl]piperidine-4-carboxamide is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic applications. This compound is characterized by its unique structure, which includes a quinazolinone moiety linked to a piperidine ring through a hexanoyl chain.

Preparation Methods

The synthesis of 1-[6-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)hexanoyl]piperidine-4-carboxamide involves several steps. The general synthetic route includes the following steps:

    Formation of the Quinazolinone Moiety: This step involves the cyclization of appropriate precursors to form the quinazolinone ring.

    Attachment of the Hexanoyl Chain: The hexanoyl chain is introduced through acylation reactions.

    Formation of the Piperidine Ring: The piperidine ring is synthesized and subsequently attached to the hexanoyl chain.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to facilitate the synthesis.

Chemical Reactions Analysis

1-[6-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)hexanoyl]piperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the quinazolinone moiety or the piperidine ring.

    Substitution: The compound can undergo substitution reactions, particularly at the piperidine ring or the quinazolinone moiety.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.

Scientific Research Applications

1-[6-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)hexanoyl]piperidine-4-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as anticancer and antiviral properties.

    Industry: The compound is used in the development of new materials and nanotechnology applications.

Mechanism of Action

The mechanism of action of 1-[6-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)hexanoyl]piperidine-4-carboxamide involves its interaction with specific molecular targets. The quinazolinone moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The piperidine ring may also play a role in binding to specific targets, thereby modulating biological pathways.

Comparison with Similar Compounds

1-[6-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)hexanoyl]piperidine-4-carboxamide can be compared with other similar compounds, such as:

    1-[6-(2,4-dioxo-1H-quinazolin-3-yl)hexanoyl]piperidine-4-carboxylate: This compound has a similar structure but with a carboxylate group instead of a carboxamide group.

    1-[6-(2,4-dioxo-1H-quinazolin-3-yl)hexanoyl]piperidine-4-sulfonamide: This compound features a sulfonamide group, which may alter its chemical and biological properties.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

1-[6-(2,4-dioxo-1H-quinazolin-3-yl)hexanoyl]piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O4/c21-18(26)14-9-12-23(13-10-14)17(25)8-2-1-5-11-24-19(27)15-6-3-4-7-16(15)22-20(24)28/h3-4,6-7,14H,1-2,5,8-13H2,(H2,21,26)(H,22,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKZBXLKGYCTHNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C(=O)CCCCCN2C(=O)C3=CC=CC=C3NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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